molecular formula C14H11ClN2O B13996631 1-(p-Chlorobenzyl)-1H-indazol-3-ol CAS No. 1025-60-1

1-(p-Chlorobenzyl)-1H-indazol-3-ol

Cat. No.: B13996631
CAS No.: 1025-60-1
M. Wt: 258.70 g/mol
InChI Key: CJBXLBPSBLXDJO-UHFFFAOYSA-N
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Description

1-(p-Chlorobenzyl)-1H-indazol-3-ol is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of a p-chlorobenzyl group attached to the indazole core makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Chlorobenzyl)-1H-indazol-3-ol typically involves the reaction of p-chlorobenzyl chloride with indazole in the presence of a base such as potassium carbonate in acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Chlorobenzyl)-1H-indazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The p-chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

1-(p-Chlorobenzyl)-1H-indazol-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(p-Chlorobenzyl)-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

    p-Chlorobenzyl Alcohol: Shares the p-chlorobenzyl group but lacks the indazole core.

    p-Chlorobenzyl Bromide: Similar structure but with a bromine atom instead of a hydroxyl group.

    Indazole Derivatives: Compounds with similar indazole cores but different substituents.

Uniqueness: 1-(p-Chlorobenzyl)-1H-indazol-3-ol is unique due to the combination of the p-chlorobenzyl group and the indazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1025-60-1

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H11ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)16-17/h1-8H,9H2,(H,16,18)

InChI Key

CJBXLBPSBLXDJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CC3=CC=C(C=C3)Cl

Origin of Product

United States

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